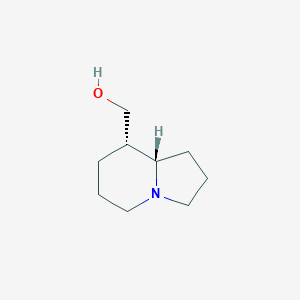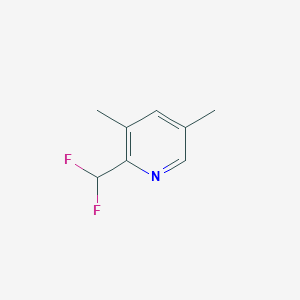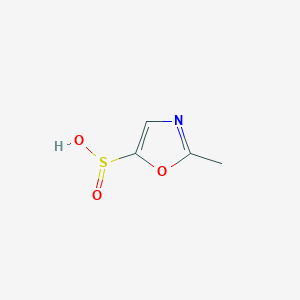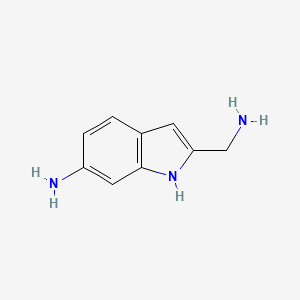
5-Fluoro-2-imino-1-methyl-1,2-dihydropyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Fluoro-2-imino-1-methyl-1,2-dihydropyrimidin-4-amine is a heterocyclic compound that belongs to the class of dihydropyrimidines. These compounds are known for their diverse biological activities and have been widely studied for their potential applications in medicinal chemistry. The presence of fluorine and imino groups in its structure enhances its reactivity and biological activity, making it a compound of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-imino-1-methyl-1,2-dihydropyrimidin-4-amine can be achieved through several methods. One common approach is the Biginelli reaction, which involves the condensation of an aldehyde, a β-ketoester, and urea or thiourea under acidic conditions. This multicomponent reaction is typically carried out in the presence of a catalyst such as Lewis acids or silica-supported solid acids .
Another method involves the use of microwave irradiation, which can significantly reduce reaction times and improve yields. This method involves irradiating an ethanolic solution of the aldehyde, β-ketoester, and guanidine at elevated temperatures .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of phase transfer catalysts and biocatalysts can also enhance the efficiency and eco-friendliness of the synthesis process .
化学反応の分析
Types of Reactions
5-Fluoro-2-imino-1-methyl-1,2-dihydropyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amino group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted dihydropyrimidines, which can exhibit different biological activities depending on the nature of the substituents .
科学的研究の応用
5-Fluoro-2-imino-1-methyl-1,2-dihydropyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of agrochemicals and other industrial products.
作用機序
The mechanism of action of 5-Fluoro-2-imino-1-methyl-1,2-dihydropyrimidin-4-amine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with active sites of enzymes and receptors. This interaction can inhibit the activity of enzymes involved in critical biological pathways, leading to its observed biological effects .
類似化合物との比較
Similar Compounds
5-Fluoro-4-imino-3-methyl-1-tosyl-3,4-dihydropyrimidin-2(1H)-one: This compound is similar in structure but has a tosyl group instead of a methyl group, which can affect its reactivity and biological activity.
3,4-Dihydropyrimidin-2(1H)-ones/thiones: These compounds share the dihydropyrimidine core structure but differ in the substituents attached to the ring.
Uniqueness
The presence of the fluorine atom in 5-Fluoro-2-imino-1-methyl-1,2-dihydropyrimidin-4-amine distinguishes it from other dihydropyrimidines. Fluorine’s high electronegativity and small size enhance the compound’s reactivity and ability to interact with biological targets, making it a valuable compound for various applications .
特性
分子式 |
C5H7FN4 |
|---|---|
分子量 |
142.13 g/mol |
IUPAC名 |
5-fluoro-2-imino-1-methylpyrimidin-4-amine |
InChI |
InChI=1S/C5H7FN4/c1-10-2-3(6)4(7)9-5(10)8/h2H,1H3,(H3,7,8,9) |
InChIキー |
HKTOJVQFUHYWGR-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C(=NC1=N)N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Bromo-3-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13121401.png)
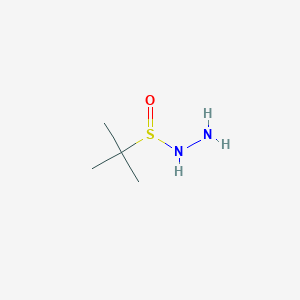
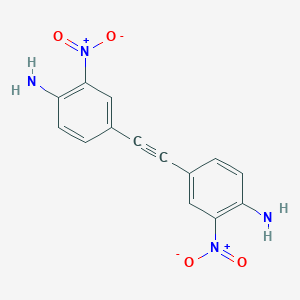
![6-(Hydroxymethyl)-2h-pyrazino[2,3-b][1,4]thiazin-3(4h)-one](/img/structure/B13121417.png)
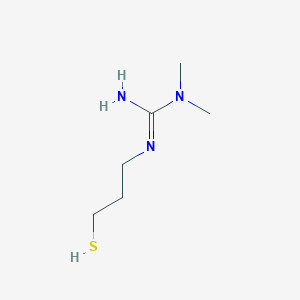
![tert-Butyl 3-broMo-2-(trifluoromethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate](/img/structure/B13121434.png)

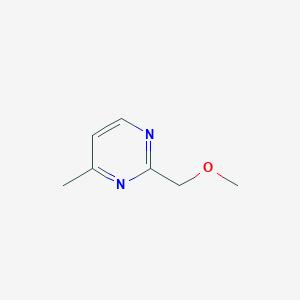
![(2S)-2-[[(2R)-2-aminopropanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B13121465.png)
